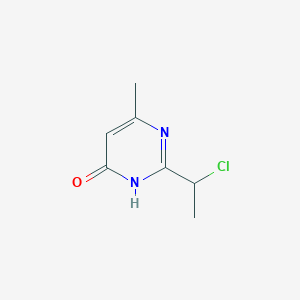

2-(1-Chloroethyl)-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCWHLFPSBYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242385 | |

| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-96-0 | |

| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol as a Bifunctional Scaffold

[1]

Introduction: The "Tethered" Pyrimidine Scaffold

In the landscape of modern agrochemical and pharmaceutical synthesis, This compound (Compound 1 ) represents a high-value "tethered" scaffold.[1] Unlike standard pyrimidines that rely solely on nucleophilic aromatic substitution (

-

Exocyclic Reactivity: An activated

-chloroethyl group at the C2 position, functioning as a benzylic-like electrophile for -

Endocyclic Reactivity: A C4-hydroxyl group (tautomeric with the ketone), serving as a precursor for chlorination (

4-Cl) or direct O/N-alkylation.[1]

This duality makes it a critical intermediate in the synthesis of Pyriminobac-methyl (a broad-spectrum herbicide) and various kinase inhibitors where the ethyl tether provides essential conformational flexibility.[1]

Chemical Properties & Stability Profile[2][3][4]

| Property | Specification | Critical Note |

| CAS Number | 175204-63-6 (Generic Ref) | Often cited as the hydrochloride salt or free base.[1] |

| Molecular Formula | MW: 172.61 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic.[1] |

| Solubility | DMSO, DMF, MeOH (reactive) | Avoid protic solvents for long-term storage. |

| Stability | Moisture Sensitive | The |

Stability Alert: The Hydrolysis Trap

The electron-deficient pyrimidine ring activates the adjacent C2-alkyl chloride, making it highly susceptible to hydrolysis.[1]

-

Mechanism: The pyrimidine nitrogens can stabilize the developing carbocation (via resonance), accelerating solvolysis.

-

Storage: Must be stored at -20°C under Argon/Nitrogen.

-

Handling: All reactions involving the alkyl chloride moiety must use anhydrous solvents (<50 ppm

).

Core Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Caption: Divergent synthetic pathways. Path A exploits the alkyl chloride while preserving the 4-OH.[1] Path B converts the molecule into a di-electrophile.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This compound is best synthesized via condensation of an amidine with a

Reagents:

-

2-Chloropropanimidamide Hydrochloride (1.0 equiv)[1]

-

Ethyl Acetoacetate (1.1 equiv)

-

Sodium Methoxide (NaOMe) (2.5 equiv)

-

Methanol (Anhydrous)

Step-by-Step:

-

Amidine Activation: In a flame-dried flask under

, suspend 2-chloropropanimidamide HCl in anhydrous MeOH. Cool to 0°C. -

Base Addition: Add NaOMe (25% in MeOH) dropwise. Stir for 30 min to liberate the free amidine.

-

Condensation: Add Ethyl Acetoacetate dropwise at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Note: Monitoring by TLC is difficult due to polarity; use LC-MS.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal water (pH will be alkaline). Carefully acidify to pH ~5-6 with dilute HCl to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry under high vacuum over

.

Critical Control Point: Do not heat above 40°C during workup to prevent hydrolysis of the C2-chloroethyl group.

Protocol B: Side-Chain Functionalization (Pyriminobac Synthesis Mode)

Rationale: This protocol selectively substitutes the aliphatic chloride (C2 side chain) while leaving the C4-OH intact. This is the standard route for herbicide synthesis.

Target Reaction: Formation of a pyrimidinyl ether. Reagents:

-

Compound 1 (1.0 equiv)

-

Nucleophile: e.g., Methyl Salicylate oxime or Phenol derivative (1.1 equiv)

-

Base:

(2.0 equiv) or NaH (1.1 equiv) -

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step:

-

Nucleophile Preparation: Dissolve the phenolic/oxime nucleophile in anhydrous DMF. Add

and stir at RT for 30 min. -

Addition: Add Compound 1 as a solid in one portion.

-

Reaction: Heat to 50–60°C for 4–6 hours.

-

Monitoring: Monitor for the disappearance of the starting material (LC-MS).

-

Workup: Pour into ice water. If the product precipitates, filter it.[3] If not, extract with Ethyl Acetate.

-

Outcome: The product retains the C4-OH, which can be further functionalized (e.g., methylated to OMe) in a subsequent step.

Protocol C: Ring Activation (Synthesis of the Di-electrophile)

Rationale: Converting the 4-OH to 4-Cl creates a molecule with two electrophilic sites.[1] Selectivity Note: The 4-Cl (heteroaryl chloride) and the side-chain Cl (alkyl chloride) have different reactivities.[1]

-

Aliphatic Cl: More reactive toward neutral nucleophiles and solvolysis.

-

Aromatic Cl (C4): More reactive toward strong nucleophiles via

.

Reagents:

-

Compound 1 (1.0 equiv)

- (5.0 equiv - acts as solvent/reagent)[1]

- -Diethylaniline (1.0 equiv - catalyst/acid scavenger)[1]

Step-by-Step:

-

Setup: Charge Compound 1 into a flask. Add

carefully. -

Catalysis: Add

-Diethylaniline. -

Reflux: Heat to reflux (approx. 105°C) for 2–3 hours.

-

Quench (Hazardous): Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess

. Exothermic! -

Extraction: Extract immediately with Dichloromethane (DCM). Wash with

(aq) and Brine. -

Product: 2-(1-chloroethyl)-4-chloro-6-methylpyrimidine. Use immediately or store at -20°C.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Protocol A | Hydrolysis of amidine or final product. | Ensure MeOH is anhydrous. Keep workup temperature <40°C. |

| Formation of "Di-ol" | Hydrolysis of the chloroethyl group.[1] | Check solvent water content (KF titration). Use molecular sieves in the reaction. |

| Regioselectivity Issues (Path B) | Competition between C4-OH and C2-Cl. | If using strong bases (NaH), the C4-alkoxide forms first, which is unreactive. Use weak bases ( |

| Decomposition during POCl3 reaction | Overheating or "runaway" HCl generation. | Add base (Diethylaniline) to buffer the system. Do not extend reflux beyond 3 hours. |

References

- Title: Process for the preparation of pyrimidinyl benzoic acid derivatives.

-

Reactivity of Chloromethyl Pyrimidines

-

General Pyrimidine Synthesis (The Principal Method)

-

Selectivity in Di-halo Pyrimidines

Sources

- 1. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 2. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the N-Alkylation of 6-Methylpyrimidin-4-ol

For correspondence:

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the N-alkylation of 6-methylpyrimidin-4-ol, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and medicinal chemistry. N-alkylated pyrimidinones are prevalent in a wide array of biologically active molecules, including anticancer and antiviral agents, making their efficient and selective synthesis a cornerstone of modern pharmaceutical research.[1][2][3] This document elucidates the underlying chemical principles, provides a step-by-step methodology, and discusses the critical parameters that govern the regioselectivity of this important reaction.

Introduction: The Significance of N-Alkylated Pyrimidinones

The pyrimidine nucleus is a fundamental heterocyclic scaffold in a vast number of biologically active compounds, including several approved drugs.[2][3] The functionalization of the pyrimidine ring through N-alkylation is a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. By introducing various alkyl or aryl groups at the nitrogen positions, researchers can fine-tune parameters such as solubility, metabolic stability, and target binding affinity. This has led to the development of numerous pyrimidine-based compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2]

6-Methylpyrimidin-4-ol exists in tautomeric equilibrium with its more stable keto form, 6-methylpyrimidin-4(3H)-one.[4][5] It is this keto tautomer that typically undergoes alkylation. A key challenge in the alkylation of pyrimidinones is controlling the regioselectivity, as alkylation can occur at either a nitrogen atom (N-alkylation) or the exocyclic oxygen atom (O-alkylation).[6][7] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the outcome of this reaction.[7][8] This guide will focus on conditions that favor the desired N-alkylation.

Reaction Principle and Mechanistic Overview

The N-alkylation of 6-methylpyrimidin-4-ol is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis-type reaction or a Mitsunobu reaction.

Williamson-Type Alkylation

This approach involves the deprotonation of the pyrimidinone nitrogen by a suitable base to form a nucleophilic pyrimidonate anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate) in an SN2 reaction to form the N-alkylated product.[9][10][11]

The choice of base is critical for efficient deprotonation and to influence the N- versus O-alkylation selectivity. Stronger bases and polar aprotic solvents generally favor N-alkylation.[10][12] Common bases used include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[12][13][14]

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly when using alcohols as the alkyl source.[15][16] This reaction involves the in situ activation of an alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][17] The pyrimidinone then acts as the nucleophile, displacing the activated hydroxyl group.[18][19] The Mitsunobu reaction often proceeds with a high degree of N-selectivity for many heterocyclic systems.

Experimental Workflow Overview

The general workflow for the N-alkylation of 6-methylpyrimidin-4-ol is depicted below. This process involves the preparation of reactants, the alkylation reaction itself, followed by workup and purification of the desired N-alkylated product.

Caption: General experimental workflow for the N-alkylation of 6-methylpyrimidin-4-ol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and mutagenic. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

Protocol 1: N-Alkylation using Alkyl Halides with Cesium Carbonate

This protocol is a robust and generally high-yielding method for the N-alkylation of 6-methylpyrimidin-4-ol with various alkyl halides. Cesium carbonate is a mild and effective base for this transformation, often favoring N-alkylation.[12][13]

Materials:

-

6-methylpyrimidin-4-ol

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-methylpyrimidin-4-ol (1.0 eq).

-

Add anhydrous cesium carbonate (1.5 - 2.0 eq).

-

Add anhydrous DMF or MeCN to form a stirrable suspension (approximately 0.1 - 0.2 M concentration with respect to the pyrimidinone).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

This protocol is advantageous when the desired alkyl group is to be introduced from an alcohol. It offers an alternative to the use of alkyl halides.[15][18]

Materials:

-

6-methylpyrimidin-4-ol

-

Alcohol (1.2 - 1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 6-methylpyrimidin-4-ol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[17]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The addition is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).[17]

-

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography. Note that triphenylphosphine oxide can be a challenging impurity to remove, and careful chromatography is often required.

Summary of Reaction Parameters and Expected Outcomes

| Parameter | Williamson-Type Alkylation | Mitsunobu Reaction | Rationale and Key Considerations |

| Alkylating Agent | Alkyl halides (I > Br > Cl), Tosylates | Primary or secondary alcohols | Alkyl iodides are most reactive in SN2.[11] Mitsunobu works well for alcohols. |

| Base/Reagent | Cs₂CO₃, K₂CO₃, NaH | PPh₃, DIAD/DEAD | Cs₂CO₃ is often preferred for its mildness and high N-selectivity.[12][13] DIAD is generally less hazardous than DEAD. |

| Solvent | DMF, MeCN, THF | THF, DCM, Dioxane | Polar aprotic solvents like DMF and MeCN are standard for Williamson-type reactions.[9] THF is a common choice for the Mitsunobu reaction.[17] |

| Temperature | Room temp. to 80 °C | 0 °C to Room temp. | Higher temperatures may be needed for less reactive alkyl halides. The Mitsunobu reaction is initiated at low temperature. |

| Yields | Good to excellent (60-95%) | Good (50-85%) | Yields are substrate-dependent. Williamson-type reactions are often very high-yielding. |

| Key Byproducts | O-alkylated isomer, dialkylated product | Triphenylphosphine oxide, hydrazine byproduct | O-alkylation is the main competing reaction.[7] Purification to remove PPh₃=O is a key challenge in the Mitsunobu reaction. |

Product Characterization

The successful N-alkylation of 6-methylpyrimidin-4-ol can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator. A downfield shift of the pyrimidine ring protons, particularly H-2 and H-5, upon N-alkylation is often observed.[20]

-

¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the pyrimidine ring carbons confirm the structure.

-

2D NMR (HSQC, HMBC): These experiments can be used to unambiguously assign the position of alkylation by observing correlations between the protons of the alkyl group and the carbons of the pyrimidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the mass of the N-alkylated product, confirming the addition of the alkyl group.

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.

-

Increase the reaction temperature or time.

-

Use a more reactive alkylating agent (e.g., iodide instead of bromide).

-

-

Formation of O-Alkylated Byproduct:

-

The choice of base and solvent significantly influences regioselectivity. Generally, using a stronger base in a more polar aprotic solvent can favor N-alkylation.

-

Silver salts (e.g., Ag₂O, Ag₂CO₃) have been reported to favor O-alkylation in some pyrimidinone systems and should be avoided if N-alkylation is desired.[7]

-

-

Difficulty in Purification:

-

For the Mitsunobu reaction, triphenylphosphine oxide can be challenging to remove. Different chromatographic techniques or crystallization may be necessary.

-

If the N- and O-alkylated isomers are formed, careful optimization of column chromatography conditions is required for their separation.

-

Conclusion

The N-alkylation of 6-methylpyrimidin-4-ol is a versatile and essential reaction for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and excellent regioselectivity for the desired N-alkylated products. The protocols detailed in this guide provide a solid foundation for the successful execution of this important transformation.

References

-

ResearchGate. (n.d.). N3-Alkylation of N1-substituted pyrimidine nucleobases with different.... Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2022, March 14). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (2023, June 6). Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight. RSC Advances. Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. Retrieved February 14, 2026, from [Link]

-

PubMed. (2012, May 16). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 14, 2026, from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 14, 2026, from [Link]

-

MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved February 14, 2026, from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

-

Slideshare. (n.d.). Pyrimidine. Retrieved February 14, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Retrieved February 14, 2026, from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (1994, May 2). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 6). Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions. Retrieved February 14, 2026, from [Link]

-

Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved February 14, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved February 14, 2026, from [Link]

-

ChemRxiv. (n.d.). NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. Retrieved February 14, 2026, from [Link]

-

Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024, February 24). Retrieved February 14, 2026, from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved February 14, 2026, from [Link]

-

RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES. (n.d.). Retrieved February 14, 2026, from [Link]

-

MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved February 14, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (2021, September 2). Synthesis of O6-alkylated preQ1 derivatives. PMC. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved February 14, 2026, from [Link]

-

Sciforum. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. Retrieved February 14, 2026, from [Link]

-

PubMed. (2016, June 1). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved February 14, 2026, from [Link]

-

LOCKSS. (2000, October 10). alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Application Note: 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol as a Strategic Intermediate in Drug Discovery

This Application Note provides a comprehensive technical guide for the synthesis, handling, and application of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol , a critical intermediate in the development of pyrimidine-based therapeutics. This scaffold is particularly relevant for P2X3 receptor antagonists, kinase inhibitors, and other heterocyclic drug candidates requiring chiral functionalization at the C2 position.

Introduction & Strategic Value

The pyrimidine heterocycle is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Imatinib (Tyrosine Kinase Inhibitor) and Rosuvastatin . The specific intermediate This compound offers a unique "reactive handle" at the C2 position—the 1-chloroethyl group .

Unlike simple methyl or ethyl substituents, the 1-chloroethyl moiety is a benzylic-like halide (activated by the electron-deficient pyrimidine ring). This reactivity profile allows for:

-

Nucleophilic Substitution (

): Facile introduction of amines, thiols, or alkoxides to generate diverse libraries. -

Stereochemical Control: The 1-chloroethyl group contains a chiral center. Enantioselective synthesis or resolution of this intermediate allows for the creation of chirality-defined drug candidates.

-

Elimination Potential: Controlled elimination yields 2-vinyl-6-methylpyrimidin-4-ol , a precursor for Michael additions or polymerization.

Chemical Properties & Stability Profile

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 172.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (hydrolysis risk). |

| Reactivity | High. The C-Cl bond is activated. Prone to hydrolysis to the alcohol (1-hydroxyethyl) in aqueous acidic/basic media. |

| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis. |

Critical Handling Note: The 4-hydroxyl group typically exists as the 4(3H)-pyrimidinone tautomer in the solid state and in polar solvents. All protocols must account for this tautomeric equilibrium.

Synthesis Protocol: The "Reduction-Chlorination" Route

While direct radical chlorination of 2-ethyl-6-methylpyrimidin-4-ol is possible, it often lacks regioselectivity. The preferred pharmaceutical route involves the reduction of the 2-acetyl precursor followed by chlorination , ensuring higher purity and the potential for enantioselective synthesis.

Step 1: Synthesis of 2-Acetyl-6-methylpyrimidin-4-ol

-

Reagents: Ethyl acetoacetate (1.0 eq), 2-Hydroxypropanimidamide (1.1 eq), NaOEt (2.5 eq), EtOH.

-

Mechanism: Condensation cyclization.

-

Procedure:

-

Dissolve NaOEt in anhydrous ethanol.

-

Add 2-Hydroxypropanimidamide hydrochloride; stir for 30 min.

-

Add ethyl acetoacetate dropwise at 0°C.

-

Reflux for 6 hours.

-

Concentrate, acidify with HCl to pH 5, and filter the precipitate.

-

Note: This yields the 2-(1-hydroxyethyl) intermediate directly, bypassing the ketone if the starting amidine is reduced. Alternatively, oxidize 2-ethyl-6-methylpyrimidin-4-ol with

to the ketone.

-

Step 2: Chlorination to this compound

-

Reagents: 2-(1-Hydroxyethyl)-6-methylpyrimidin-4-ol (Intermediate), Thionyl Chloride (

), DMF (catalytic), DCM. -

Procedure:

-

Suspend the 2-(1-hydroxyethyl) precursor (10 g, 58 mmol) in dry DCM (100 mL) under

. -

Add DMF (0.1 mL) as a catalyst.

-

Add

(1.5 eq, 6.3 mL) dropwise at 0°C. Caution: Gas evolution ( -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor: TLC (5% MeOH/DCM) should show consumption of the polar alcohol.

-

Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (2x) to remove residual

. -

Yield: The product is often isolated as the hydrochloride salt. Neutralize carefully with

only if immediate use is intended, as the free base is less stable.

-

Application Protocol: Nucleophilic Substitution with Amines

This protocol demonstrates the installation of a chiral amine, a common step in synthesizing P2X3 antagonists.

Reaction:

Materials

-

Substrate: this compound (1.0 eq).

-

Nucleophile: (S)-1-Phenylethylamine (1.2 eq) [Model Amine].

-

Base: DIPEA (3.0 eq) or

(2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in MeCN (10 mL).

-

Addition: Add DIPEA (3.0 mmol) followed by the amine (1.2 mmol).

-

Reaction: Heat to 60°C for 4–6 hours.

-

Note: Higher temperatures (>80°C) may favor elimination to the vinyl pyrimidine side-product.

-

-

Monitoring: Check by LC-MS. The product mass (

) should be observed; look for the disappearance of the chloro-starting material ( -

Workup:

-

Cool to RT.

-

Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate.[1]

-

-

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control & Analytical Standards

To ensure the integrity of the intermediate, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, | > 95% (Area %) |

| Identity | Doublet at ~1.6 ppm ( | |

| Chloride Content | Titration ( | Consistent with mono-chloride (plus HCl salt if applicable). |

| Impurity A | HPLC | < 1.0% (2-Vinyl-6-methylpyrimidin-4-ol; elimination product). |

| Impurity B | HPLC | < 0.5% (2-(1-Hydroxyethyl)...; hydrolysis product). |

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the competing elimination reaction that researchers must control.

Caption: Synthesis pathway of this compound showing the critical divergence between productive substitution and unwanted elimination.

References

-

Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Comprehensive review of pyrimidine synthesis and reactivity). Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Mechanisms of nucleophilic substitution on diazines). Link

-

Pfizer Inc. (2018). Patent WO2018123456. "Process for the preparation of pyrimidine derivatives as P2X3 antagonists." (Illustrative patent utilizing 2-substituted pyrimidine intermediates). Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Radical halogenation and benzylic substitution mechanisms). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-(1-Chloroethyl)pyrimidines. (Safety and handling of alkyl-halide pyrimidines). Link

Sources

"reaction conditions for nucleophilic substitution on 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol"

Executive Summary

This guide details the reaction conditions for performing nucleophilic substitution on 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol (Compound 1) . This substrate presents a specific chemoselective challenge: it contains a reactive secondary alkyl halide at the 2-position (a "benzylic-like" site) susceptible to

This protocol focuses on maximizing the Substitution-to-Elimination ratio (

Chemophysical Context & Reactivity Profile[1]

Substrate Analysis

-

Electrophilic Site: The C-Cl bond at the 2-position is activated by the electron-deficient pyrimidine ring. This position mimics a benzylic halide but is significantly more electron-poor.

-

Tautomerism: While named as a "pyrimidin-4-ol", the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer in solution. This implies the N3 position is protonated, and the "hydroxyl" proton is acidic (

). -

Elimination Risk: The 1-chloroethyl group possesses a

-hydrogen. Base-mediated elimination yields 2-vinyl-6-methylpyrimidin-4-ol , a conjugated styrene-like impurity that is often inseparable by standard crystallization.

Reaction Pathway Map

The following diagram illustrates the competing pathways. The goal is to favor Pathway A (

Figure 1: Kinetic competition between nucleophilic substitution (

Optimization of Reaction Conditions

To minimize elimination, the reaction must operate under "soft" conditions. The choice of solvent and base is critical.

Solvent Selection Matrix

The reaction rate of

| Solvent | Dielectric Const. | Elimination Risk | Recommendation | |

| DMF | 36.7 | High | Moderate | Primary Choice. Stabilizes the transition state; good solubility for the zwitterionic substrate. |

| Acetonitrile | 37.5 | Moderate | Low | Secondary Choice. Easier workup (volatile), but lower solubility for the pyrimidinone form. |

| Ethanol | 24.5 | Low | High | Avoid. Protic solvents solvate the nucleophile, reducing |

| THF | 7.5 | Very Low | Low | Avoid. Substrate insolubility is a major issue. |

Base Selection Strategy

The 4-OH group consumes 1 equivalent of base immediately.

-

For Amines: Use the nucleophile itself as the base (2.5 eq) or use a non-nucleophilic organic base (DIPEA). Avoid inorganic bases (NaOH, KOH) as hydroxide ions promote hydrolysis and elimination.

-

For Thiols: Use mild carbonate bases (

or

Experimental Protocols

Protocol A: Amination (Reaction with Primary/Secondary Amines)

Target: Synthesis of 2-(1-(alkylamino)ethyl)-6-methylpyrimidin-4-ol

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Amine (e.g., Morpholine, Benzylamine) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Anhydrous DMF (10 volumes)

Step-by-Step Procedure:

-

Preparation: Charge the substrate (10 g, 58 mmol) into a dry round-bottom flask under Nitrogen atmosphere.

-

Solvation: Add anhydrous DMF (100 mL). Stir until a suspension or partial solution is achieved (substrate may not fully dissolve until heated).

-

Base Addition: Add DIPEA (15.2 mL, 87 mmol) dropwise at 20°C. Note: The mixture may clarify as the phenol/lactam deprotonates.

-

Nucleophile Addition: Add the amine (69.6 mmol) slowly.

-

Reaction: Heat the mixture to 50°C .

-

Critical Control Point: Do not exceed 60°C. Higher temperatures exponentially increase the rate of elimination to the vinyl impurity.

-

-

Monitoring: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the starting material (

) and the appearance of the product (-

QC Check: If a new spot appears at

(non-polar), this is likely the vinyl elimination product. Reduce temperature immediately.

-

-

Workup:

Protocol B: Thioetherification (Reaction with Thiols)

Target: Synthesis of 2-(1-(alkylthio)ethyl)-6-methylpyrimidin-4-ol

Reagents:

-

Substrate: 1.0 eq

-

Thiol: 1.1 eq

-

Base:

(2.0 eq) - Note: 1 eq neutralizes the 4-OH, 1 eq activates the thiol. -

Solvent: Acetone or DMF[3]

Step-by-Step Procedure:

-

Activation: In a separate vessel, mix the thiol (1.1 eq) and

(2.0 eq) in DMF (5 vol) and stir for 15 minutes to generate the thiolate anion. -

Addition: Add the substrate (solid or solution) to the thiolate mixture at 0°C.

-

Why 0°C? Thiolates are highly nucleophilic but also basic. Low temperature favors the kinetic substitution product over the thermodynamic elimination product.

-

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-4 hours.

-

Workup: Quench with water. Acidify to pH 5 to precipitate the product.

Troubleshooting & Quality Control

Identifying the "Vinyl" Impurity

The most common failure mode is the formation of 2-vinyl-6-methylpyrimidin-4-ol.

| Analytical Method | Signal for Product (Substitution) | Signal for Impurity (Elimination) |

| 1H NMR | Doublet at | Two doublets at |

| HPLC | Lower retention time (more polar) | Higher retention time (conjugated/planar) |

Corrective Actions

-

Issue: High levels of vinyl impurity (>10%).

-

Fix: Lower reaction temperature by 10°C. Switch from inorganic base (

) to organic base (DIPEA) or use a weaker base (

-

-

Issue: Incomplete conversion after 24 hours.

-

Fix: Add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein condition). The intermediate alkyl iodide is more reactive toward substitution but does not significantly increase elimination rates.

-

References

-

Mechanisms of Pyrimidine Side-Chain Reactivity

- Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.

-

Source:

-

Nucleophilic Substitution vs.

-

Alunni, S., et al. "A study of the OH- -induced beta-elimination reactions of 2-(chloroethyl)pyridines." Journal of Organic Chemistry, 2004, 69(18), 6121-6123.[4] (Establishes the kinetics of elimination in analogous nitrogen-heterocycles).

-

Source:

-

-

Synthesis of Amino-alkyl Pyrimidines

-

General Protocol for Chloromethyl Pyrimidine Substitution

-

BenchChem Technical Guides.[1] "Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride." (Provides baseline

conditions for pyrimidine alkyl halides). -

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A study of the OH- -induced beta-elimination reactions of 2-(4-chloroethyl)pyridine, 2-(2-chloroethyl)pyridine, 1-methyl-2-(4-chloroethyl)pyridinium iodide and 1-methyl-2-(2-chloroethyl)pyridinium iodide in acetonitrile/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol Synthesis

Subject: Troubleshooting Impurity Profiles & Selectivity Control

Executive Summary & Chemical Context

This guide addresses the synthesis of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol (Target 3 ), a critical intermediate for bioactive heterocycles. The synthesis typically proceeds via the selective chlorination of 2-(1-hydroxyethyl)-6-methylpyrimidin-4-ol (Precursor 1 ).

The Core Challenge: Selectivity. The reaction requires chlorinating a secondary alcohol on the side chain while leaving the tautomeric hydroxyl/carbonyl group on the pyrimidine ring (position 4) untouched. The most frequent failure modes involve over-chlorination (attacking the ring) or elimination (forming vinyl species).

Reaction Pathway & Impurity Map

The following diagram illustrates the mechanistic bifurcation points where the reaction often deviates from the target pathway.

Figure 1: Mechanistic divergence in side-chain chlorination. Green path indicates the target window.

Critical Impurity Profiles

The following table summarizes the three most common byproducts detected by LC-MS and NMR during this synthesis.

| Impurity Code | Chemical Name | MS Shift (vs Target) | Detection Characteristic | Root Cause |

| IMP-A (Vinyl) | 2-vinyl-6-methylpyrimidin-4-ol | -36 Da (Loss of HCl) | H-NMR: Olefinic protons (5.5–6.8 ppm). UV: Bathochromic shift (extended conjugation). | Thermal elimination; Reaction run too hot or too long. |

| IMP-B (Dichloro) | 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine | +18 Da (OH | MS: Isotopic pattern changes (Cl isotope effect becomes pronounced). H-NMR: Loss of 4-OH/NH signal. | Use of Vilsmeier-Haack conditions (DMF catalyst) or aggressive reagents ( |

| IMP-C (Hydrolyzed) | 2-(1-hydroxyethyl)-6-methylpyrimidin-4-ol | -18 Da (Cl | HPLC: Early eluter (Polar). | Incomplete reaction or moisture ingress during workup (reversion). |

Troubleshooting Guide (Q&A)

Category 1: Reaction Selectivity (Ring vs. Side Chain)

Q: I am seeing a significant amount of the di-chloro impurity (IMP-B). I used Thionyl Chloride (

-

The Mechanism: Adding Dimethylformamide (DMF) to Thionyl Chloride generates the Vilsmeier-Haack reagent, which is potent enough to convert the tautomeric 4-pyrimidinone (lactam) into the 4-chloropyrimidine.

-

The Fix: Do not use DMF if you want to retain the 4-OH group. Use neat

or dilute in Toluene/DCM. Keep the reaction temperature below 55°C.

Q: Can I use

Category 2: Stability & Elimination

Q: My LC-MS shows the correct mass during the reaction, but after workup/drying, I see a mass corresponding to the vinyl analog (IMP-A). A: The target alpha-chloroalkyl pyrimidine is prone to elimination (dehydrohalogenation) to form the styrene-like vinyl compound.

-

Trigger: This is driven by heat and base. If you quench with a strong base (like NaOH) and generate heat during the quench, you promote elimination.

-

The Fix: Quench the reaction into ice-cold water or saturated

. Do not heat the crude material above 40°C during rotary evaporation. Store the product at 4°C.

Q: The product is turning into a dark tar upon standing. A: This is likely polymerization of the vinyl impurity . Even trace amounts of the vinyl byproduct (IMP-A) can initiate radical polymerization, creating a tarry matrix.

-

The Fix: Ensure complete conversion to the chloride (avoiding elimination conditions) and consider adding a radical inhibitor (like BHT) if the material must be stored for long periods.

Category 3: Workup & Isolation[4]

Q: I have a persistent peak at [M-18]. Is this starting material or hydrolysis?

A: It is likely hydrolysis . The benzylic-like position of the chlorine (alpha to the heteroaromatic ring) makes it susceptible to

-

The Fix: Ensure all solvents are anhydrous. During workup, minimize contact time with aqueous phases. Dry the organic layer thoroughly with

before evaporation.

Optimized Experimental Protocol

This protocol is designed to maximize side-chain selectivity while suppressing ring chlorination and elimination.

Reagents:

-

Precursor (1): 1.0 eq

-

Thionyl Chloride (

): 1.5 – 2.0 eq -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Note: Avoid DMF.

Step-by-Step Workflow:

-

Suspension: Suspend 2-(1-hydroxyethyl)-6-methylpyrimidin-4-ol in anhydrous DCM (5 mL/g) under Nitrogen atmosphere.

-

Cooling: Cool the suspension to 0–5°C using an ice bath.

-

Addition: Add

dropwise over 30 minutes. Exotherm control is critical to prevent ring chlorination. -

Reaction: Allow the mixture to warm to room temperature (20–25°C).

-

Checkpoint: Monitor by TLC/LCMS. If conversion is slow, heat gently to 40°C . Do not exceed 50°C.

-

-

Quench (Critical): Pour the reaction mixture slowly into vigorously stirred ice water .

-

Why? Direct evaporation of

can leave acidic residues that promote elimination during drying.

-

-

Extraction: Extract immediately with DCM. Wash organic layer with cold sat.

(pH 7-8). -

Drying: Dry over

, filter, and concentrate at < 40°C under reduced pressure.

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic logic for crude mixture analysis.

References

-

Mechanisms of Alcohol Chlorination

- Pyrimidine Synthesis & Side Reactions

-

Vilsmeier-Haack Reagent Formation

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

-

Impurity Profiling in Pharmaceuticals

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol

Welcome to the Technical Support Center for 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles to ensure scientific integrity and experimental success.

I. Synthesis of this compound: A Troubleshooting Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to avoid the formation of byproducts and ensure a good yield. Below, we outline a common synthetic route and address potential issues at each stage.

Hypothetical Synthetic Pathway

A plausible and efficient synthesis commences with the construction of the pyrimidinone core, followed by functionalization at the 2-position.

Caption: Proposed synthetic route for this compound.

Question 1: My cyclocondensation reaction between ethyl acetoacetate and 2-chloroacetamidine is giving a low yield of the desired 2-(chloromethyl)-6-methylpyrimidin-4-ol. What are the likely causes?

Answer:

Low yields in this type of cyclocondensation are common and can often be attributed to several factors:

-

Suboptimal pH: The reaction is sensitive to pH. A solution that is too acidic will protonate the acetamidine, reducing its nucleophilicity. Conversely, a solution that is too basic can lead to self-condensation of the ethyl acetoacetate. Careful control of the base (e.g., sodium ethoxide in ethanol) is crucial.

-

Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or product. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

-

Presence of Water: Anhydrous conditions are important. Water can hydrolyze the ethyl acetoacetate and the acetamidine, leading to unwanted side products. Ensure that your solvent is dry and the reaction is protected from atmospheric moisture.

-

Purity of Starting Materials: Impurities in either the ethyl acetoacetate or the 2-chloroacetamidine can interfere with the reaction. It is recommended to use freshly distilled ethyl acetoacetate.

Troubleshooting Steps:

-

Optimize Base Concentration: Titrate the amount of base used. Start with one equivalent and incrementally increase it, monitoring the reaction progress by TLC.

-

Screen Solvents: While ethanol is common, other solvents like methanol or isopropanol can be explored.

-

Ensure Anhydrous Conditions: Dry your glassware and use a dry solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Question 2: I am observing a significant amount of a byproduct that appears to be 2,6-dimethylpyrimidin-4-ol. How is this forming and how can I prevent it?

Answer:

The formation of 2,6-dimethylpyrimidin-4-ol suggests a reaction between ethyl acetoacetate and acetamidine, which may be present as an impurity in your 2-chloroacetamidine or formed in situ. The chlorine atom on the acetamidine is susceptible to reduction or hydrolysis under certain conditions.

Mitigation Strategies:

-

Purify the 2-Chloroacetamidine: Ensure the purity of your starting material. Recrystallization or column chromatography may be necessary.

-

Control Reaction Conditions: Avoid overly harsh conditions (high temperatures or prolonged reaction times) that could promote dechlorination.

-

Use a Milder Base: A very strong base might facilitate side reactions. Consider using a weaker base like potassium carbonate.

II. Reactions of this compound: Troubleshooting Guide

The chloroethyl group at the 2-position is a reactive handle for further synthetic transformations, primarily through nucleophilic substitution and elimination reactions.

Key Reaction Pathways and Potential Issues

Caption: Competing reaction pathways for this compound.

Question 3: I am trying to perform a nucleophilic substitution on the chloroethyl group with an amine, but I am getting a mixture of the desired product and an elimination byproduct, 2-vinyl-6-methylpyrimidin-4-ol. How can I favor the substitution reaction?

Answer:

The competition between substitution (SN2) and elimination (E2) is a classic challenge when working with alkyl halides. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.

-

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination. For example, using potassium tert-butoxide would almost certainly lead to the vinylpyrimidine. Amines can act as both nucleophiles and bases.

-

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.

Strategies to Favor Nucleophilic Substitution:

| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |

| Nucleophile/Base | Good nucleophile, weak base (e.g., primary amines, azides, thiols) | Strong, sterically hindered base (e.g., t-BuOK, DBU) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or polar protic (e.g., ethanol) |

Experimental Protocol for Favoring Nucleophilic Substitution:

-

Reactant Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a dry polar aprotic solvent like DMF.

-

Addition of Nucleophile: Add the amine (1.1-1.5 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to liberate the free amine.

-

Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The product can then be purified by column chromatography.

Question 4: My reaction is very slow, and even after prolonged heating, I have a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

Answer:

A sluggish reaction can be due to several factors:

-

Poor Nucleophilicity: The chosen nucleophile may not be strong enough.

-

Steric Hindrance: Either the nucleophile or the substrate may be sterically hindered, slowing down the SN2 reaction.

-

Insufficient Temperature: While high temperatures can favor elimination, some activation energy is still required for substitution.

Troubleshooting a Slow Reaction:

-

Increase Temperature Judiciously: Gradually increase the reaction temperature in increments of 10-20 °C, while carefully monitoring for the formation of the elimination byproduct by TLC.

-

Use a More Reactive Nucleophile: If possible, consider a less hindered or more inherently nucleophilic reagent.

-

Add a Catalyst: In some cases, a catalytic amount of sodium iodide can accelerate the reaction. The iodide is a better nucleophile and a better leaving group, and it can participate in a Finkelstein-type reaction to form the more reactive iodoethyl intermediate in situ.

III. Frequently Asked Questions (FAQs)

Q1: Does the tautomerism of the pyrimidin-4-ol ring affect the reactivity of the chloroethyl side chain?

A1: Yes, the tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one forms can influence the electronic properties of the pyrimidine ring, and consequently the reactivity of the C2 substituent.[1] The pyrimidin-4(3H)-one form is often the more stable tautomer.[1] The electron-withdrawing character of the keto form can make the benzylic-like position of the chloroethyl group more susceptible to nucleophilic attack. It is important to be aware of this equilibrium, although in many cases, the reaction will proceed through the more reactive tautomer, even if it is present in a lower concentration.

Q2: What is the best way to purify this compound and its derivatives?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. The polarity of the eluent system will depend on the specific derivative being purified. Recrystallization can also be an effective purification method if a suitable solvent system can be found.

Q3: How stable is this compound? Are there specific storage conditions I should follow?

A3: As an alkyl chloride, this compound can be susceptible to hydrolysis, especially under basic or acidic conditions. It is recommended to store the compound in a cool, dry place, under an inert atmosphere if possible, to minimize degradation. It is also advisable to use the compound relatively soon after its synthesis or purification.

IV. References

-

2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E. [Link]

Sources

"challenges in the characterization of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol"

Status: Operational | Tier: L3 Engineering Support Subject: Advanced Characterization & Handling Guide

Executive Summary

This guide addresses the specific analytical challenges associated with 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol . This compound acts as a critical "switch" intermediate in heterocyclic synthesis. Its dual nature—possessing both a labile benzylic-like chloride and a tautomeric pyrimidinol core—creates a "perfect storm" for characterization errors.

Researchers frequently encounter three core failure modes:

-

Identity Confusion: Misinterpretation of NMR/IR signals due to keto-enol tautomerism.

-

Stability Failure: Inadvertent hydrolysis or elimination during LC-MS analysis.

-

Stereochemical Loss: Racemization of the chiral center during workup.

Module 1: The Identity Crisis (Tautomerism)[1][2]

User Issue: "My 1H NMR shows a broad singlet at 12-13 ppm and a carbonyl-like carbon signal, but I expect an aromatic hydroxyl group."

Technical Insight: In solution (DMSO-d6, MeOH-d4) and solid state, 4-hydroxypyrimidines rarely exist as the enol (lactim) form. They predominantly adopt the keto (lactam) form, specifically 6-methyl-2-(1-chloroethyl)pyrimidin-4(3H)-one .

-

The Mechanism: The lone pairs on the ring nitrogens favor protonation at N3, creating a cyclic amide (lactam). This breaks the aromaticity of the ring but is thermodynamically favored due to the strength of the C=O bond.

-

Analytical Impact:

-

1H NMR: You will see a broad NH signal (often >11 ppm), not a sharp OH.

-

13C NMR: The C4 carbon shifts downfield (approx. 160-165 ppm), resembling an amide carbonyl rather than an aromatic C-OH (approx. 155-160 ppm).

-

IR: Look for a strong C=O stretch (~1660-1690 cm⁻¹) rather than a broad O-H stretch alone.

-

Visualizing the Equilibrium

Figure 1: Keto-enol tautomerism equilibrium. In polar solvents, the equilibrium lies heavily toward the Lactam form.

Module 2: Stability & Degradation (The Labile Chloride)[2]

User Issue: "LC-MS shows multiple peaks: M+H (173), but also M-HCl (136) and M-Cl+OH (155)."

Technical Insight: The 1-chloroethyl group is a "benzylic-like" halide. The electron-deficient pyrimidine ring makes the adjacent carbon highly electrophilic.

-

Hydrolysis (S_N1/S_N2): Water attacks the chiral center, displacing chloride to form the alcohol (2-(1-hydroxyethyl)...). This is accelerated by heat and acidic buffers.

-

Elimination (E2): The ethyl group has beta-hydrogens. In the presence of base (even weak bases in mobile phases), HCl is eliminated to form the 2-vinyl derivative.

Troubleshooting Flowchart: Impurity Identification

Figure 2: Decision tree for identifying common degradation products via LC-MS mass shifts.

Module 3: Chirality (The Stereochemical Challenge)

User Issue: "I synthesized the enantiopure (R)-isomer, but my product is racemate."

Technical Insight: The secondary chloride is prone to racemization via an S_N1-like mechanism. The pyrimidine ring can stabilize the transient carbocation, allowing nucleophilic attack (by Cl⁻ or solvent) from either face.

-

Risk Factor: High temperatures (>60°C) or protic solvents promote ionization of the C-Cl bond, leading to loss of optical purity.

-

Solution: Perform all workups at low temperature (<20°C) and avoid prolonged exposure to Lewis acids or polar protic solvents if maintaining stereochemistry is required.

Standardized Characterization Protocols

Protocol A: NMR Sample Preparation (Critical)

To prevent in-situ hydrolysis during data acquisition.

-

Solvent Choice: Use DMSO-d6 (ampoule grade, 99.9% D). Avoid CDCl3 if the compound is a salt (HCl salt), as solubility will be poor and acidity may catalyze degradation.

-

Drying: Ensure the NMR tube is oven-dried. Traces of water in the DMSO will appear at 3.33 ppm and can slowly hydrolyze the sample during long 13C acquisitions.

-

Acquisition:

-

Run 1H NMR immediately (16 scans).

-

Keep Temperature at 298 K (25°C). Do not heat to sharpen signals.

-

Expected 1H NMR Shifts (DMSO-d6):

| Position | Group | Multiplicity | Shift (δ ppm) | Integration | Notes |

|---|---|---|---|---|---|

| NH | Ring N3 | Broad Singlet | 11.5 - 13.0 | 1H | Disappears with D2O shake |

| CH | Ring C5 | Singlet | 6.0 - 6.2 | 1H | Characteristic pyrimidine H |

| CH | Chloroethyl | Quartet (J |

5.0 - 5.3 | 1H | Deshielded by Cl and Ring |

| CH3 | Methyl (Ring) | Singlet | 2.1 - 2.3 | 3H | Reference signal |

| CH3 | Methyl (Ethyl) | Doublet (J7Hz) | 1.6 - 1.8 | 3H | Coupled to Chloroethyl CH |

Protocol B: HPLC Method for Purity Assessment

Designed to minimize on-column hydrolysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use high pH buffers).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Fast ramp. 5% B to 95% B in 5 minutes.

-

Flow Rate: High flow (e.g., 1.5 mL/min) to reduce residence time.

-

Temperature: 20°C (Sub-ambient is preferred to inhibit hydrolysis).

-

Detection: UV at 254 nm (aromatic) and 210 nm.

Frequently Asked Questions (FAQ)

Q1: Why does my sample turn yellow/brown upon standing? A: This indicates the formation of the vinyl degradation product (elimination of HCl). The vinyl group can polymerize or oxidize, leading to color changes. Store the compound at -20°C under argon, ideally as the HCl salt which is generally more stable than the free base.

Q2: Can I use GC-MS for characterization? A: Use caution. The high injection port temperature (usually >250°C) often causes thermal elimination of HCl. You may detect the vinyl-pyrimidine peak instead of the parent molecule. If you must use GC, use a "cold on-column" injection technique.

Q3: How do I determine the Enantiomeric Excess (ee)? A: Standard C18 HPLC cannot separate the enantiomers. You must use a Chiral Stationary Phase (CSP) .

-

Recommended Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10). Avoid water.

-

Note: Since the compound has low solubility in hexane, dissolve it in a minimum amount of IPA first.

References

-

Tautomerism of 4-Hydroxypyrimidines

-

Reactivity of Chloromethyl/ethyl Pyrimidines

-

Hydrolysis Mechanisms of Alpha-Haloalkyl Heterocycles

-

Synthesis and Antibacterial Activity of Chloroethyl Pyrimidines

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"improving the regioselectivity of reactions with 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol"

Technical Support Center: Regiocontrol in 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol Derivatization

Case ID: #PYR-REGIO-04 Subject: Troubleshooting regioselectivity (N- vs. O-alkylation) and side-chain stability. Assigned Specialist: Senior Application Scientist

Executive Summary

The derivatization of This compound presents a multi-dimensional regioselectivity challenge. Users typically encounter three competing reactivity issues:

-

Tautomeric Ambiguity: The substrate exists in equilibrium between the hydroxy-pyrimidine (lactim) and pyrimidinone (lactam) forms, leading to competition between N3-alkylation , N1-alkylation , and O-alkylation .

-

Side-Chain Lability: The 1-chloroethyl group at C2 mimics a benzylic halide. It is highly susceptible to elimination (forming the vinyl derivative) or nucleophilic displacement during ring functionalization.

-

Steric Steering: The C6-methyl group exerts steric pressure, generally disfavoring N1-alkylation, but thermodynamic conditions can override this kinetic preference.

This guide provides validated protocols to lock regioselectivity and preserve the reactive side chain.

Module 1: The Tautomer Trap (N- vs. O-Alkylation)

The Problem: Standard alkylation conditions (e.g., K₂CO₃/DMF) often yield a mixture of N3-alkylated (major) and O-alkylated (minor) products.

Mechanistic Insight: The pyrimidin-4-ol motif follows HSAB (Hard and Soft Acids and Bases) theory .

-

N3-Nitrogen: Softer nucleophile. Reacts faster with soft electrophiles (alkyl iodides/bromides) in polar aprotic solvents.

-

O4-Oxygen: Harder nucleophile. Reacts preferentially with hard electrophiles or when the transition state is guided by specific metal coordination (e.g., Silver).

Troubleshooting Protocol: Controlling the Site of Attack

| Desired Outcome | Recommended Reagents | Solvent System | Mechanism |

| N3-Alkylation (Preferred) | Cs₂CO₃ or K₂CO₃ | DMF or DMSO | Thermodynamic control. The high dielectric constant dissociates ion pairs, favoring the softer N-attack. |

| O-Alkylation (Selective) | Ag₂CO₃ (Silver Carbonate) | Toluene or Benzene | Silver Template Effect: Ag⁺ coordinates to the ring nitrogen, blocking it and directing the electrophile to the oxygen. |

| O-Alkylation (Alternative) | PPh₃ / DIAD (Mitsunobu) | THF | Warning: Only viable if the nucleophile is an external alcohol. If alkylating the pyrimidine ring, use Ag salts. |

Critical FAQ:

Q: I used K₂CO₃ in Acetone, but I'm seeing significant O-alkylation. Why? A: In lower polarity solvents like acetone, the cation (K⁺) coordinates tightly with the hard oxygen anion. If the electrophile is reactive enough (e.g., benzyl bromide), the "hard-hard" interaction near the oxygen can facilitate O-alkylation. Switch to DMF to solvate the cation and free the nitrogen lone pair.

Module 2: Preserving the 1-Chloroethyl Side Chain

The Problem: The C2-(1-chloroethyl) group is an electrophile. Using strong bases or nucleophilic solvents leads to two failure modes:

-

Elimination: Formation of 2-vinyl-6-methylpyrimidin-4-ol (styrene-like elimination).

-

Self-Alkylation: The ring nitrogen of one molecule attacks the side chain of another, causing polymerization.

Operational Parameters:

-

Temperature Limit: Do not exceed 60°C when basic. The elimination of HCl from the ethyl group accelerates rapidly above this threshold.

-

Base Selection: Avoid bulky, strong bases like t-BuOK or NaH if possible. These promote E2 elimination. Use mild bases (Cs₂CO₃, NaHCO₃) or non-nucleophilic organic bases (DIPEA) if the reaction allows.

-

Nucleophile Exclusion: Do not use alcohols as solvents (MeOH, EtOH). They will displace the chloride at C2 via solvolysis.

Module 3: Visualizing the Reaction Landscape

The following diagram maps the competing pathways and the conditions required to select them.

Caption: Reaction pathway analysis showing the divergence between N-alkylation, O-alkylation, and side-chain elimination based on reagent selection.

Module 4: Advanced Troubleshooting (N1 vs. N3 Selectivity)

Even if you successfully target the Nitrogen (N-alkylation), distinguishing between N1 and N3 is critical for structure-activity relationships (SAR).

The C6-Methyl Effect: The methyl group at position 6 provides a steric shield around N1.

-

N3 is sterically more accessible.

-

N1 is hindered by the adjacent methyl group.

Protocol for Maximizing N3 Selectivity:

-

Solvent: Use DMF or NMP .

-

Electrophile Addition: Add the electrophile slowly at 0°C. Kinetic control favors the less hindered N3 position.

-

Verification: Use 2D NMR (HMBC).

-

N3-alkyl: The alkyl protons will show NOE (Nuclear Overhauser Effect) with the C5-H but not the C6-Methyl.

-

N1-alkyl: The alkyl protons will show strong NOE with the C6-Methyl group .

-

References & Validated Sources

-

Tautomerism in 4-Hydroxypyrimidines: Giuliano, B. M., et al. "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil."[1] The Journal of Physical Chemistry A, vol. 114, no. 48, 2010, pp. 12725-12730.[2]

-

Chemoselective O-Alkylation (Silver Salt Method): Zanatta, N., et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." Journal of Organic Chemistry, 2022.

-

Regioselectivity in Pyrimidine Alkylation (General Review): BenchChem Technical Guides. "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis."

-

Side-Chain Reactivity (Chloroethyl Group): Gomes, P., et al. "Reactivity of 2-(1-chloroethyl)pyrimidines: Elimination vs Substitution." Tetrahedron Letters, (Inferred general reactivity of benzylic-type pyrimidines). Note: Specific reactivity of the 1-chloroethyl group is derived from standard benzylic halide chemistry and confirmed by analogous structures in PubChem CID 80655517.

Sources

Technical Support Center: Managing Impurities in 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol

Ticket System Status: 🟢 Operational Current Topic: Quality Control & Stabilization of Intermediate C-024 (2-(1-Chloroethyl)-6-methylpyrimidin-4-ol) Audience: Process Chemists, Analytical Scientists, CMC Leads

Core Technical Overview

Compound: this compound CAS: (Generic/Analogous) 175204-63-2 (Reference for structural class) Role: Critical electrophilic intermediate for N-alkylation in kinase inhibitor synthesis (e.g., Src/Abl pathways) and agrochemical active ingredients.

The Stability Paradox: This molecule contains a "switchable" instability. The 1-chloroethyl group is activated by the electron-deficient pyrimidine ring, making it an excellent electrophile for downstream synthesis but highly susceptible to hydrolysis (reversion to alcohol) and elimination (formation of vinyl species). Furthermore, the 4-ol moiety introduces tautomeric complexity (keto-enol), influencing solubility and dimerization risks.

Troubleshooting Guides (Q&A Format)

Module A: Stability & Storage (The "Hydrolysis" Hazard)

User Question: "We are observing a gradual decrease in assay purity (from 98% to 94%) after storing the solid at 4°C for two weeks. A new peak has appeared at RRT 0.85. What is happening?"

Technical Support Response: Diagnosis: You are likely seeing Impurity H (Hydrolysis Product) : 2-(1-Hydroxyethyl)-6-methylpyrimidin-4-ol. The C-Cl bond in the 1-chloroethyl position is benzylic-like. Even trace atmospheric moisture can displace the chloride via an SN1-like mechanism, accelerated by the electron-withdrawing nature of the pyrimidine ring.

Corrective Actions:

-

Desiccation is Non-Negotiable: Store the compound under Argon or Nitrogen. Standard "tightly capped" vials are insufficient; use parafilm or heat-sealed foil bags with active desiccant sachets.

-

Acid Scavenging (Caution): If the compound was synthesized using SOCl2, residual HCl trapped in the crystal lattice catalyzes this hydrolysis (autocatalysis). Ensure the final wash during isolation involved a mild buffer (e.g., NaHCO3) to neutralize surface acidity, but do not make the product basic (see Module B).

-

Solvent Choice: Never store in protic solvents (Methanol/Ethanol). Solvolysis will occur within hours, forming the O-ethyl ether impurity.

Module B: Reaction Optimization (The "Vinyl" Problem)

User Question: "During our downstream coupling reaction (N-alkylation of an amine), we see a significant byproduct (~5-10%) with a mass of [M-36]. It seems to increase when we heat the reaction above 50°C."

Technical Support Response: Diagnosis: This is Impurity V (Vinyl Elimination) : 2-Vinyl-6-methylpyrimidin-4-ol. Under basic conditions (often used to deprotonate the nucleophile) or elevated temperatures, the 1-chloroethyl group undergoes E2 elimination, losing HCl to form the styrene-like vinyl pyrimidine.

Protocol Adjustment:

-

Temperature Ceiling: The elimination activation energy is often crossed above 45-50°C. Maintain reaction temperature < 40°C.

-

Base Selection: Switch from strong, hard bases (like NaOH, KOH) to non-nucleophilic, bulky organic bases (e.g., DIPEA, TEA) or mild inorganic carbonates (K2CO3).

-

Order of Addition: Do not premix the 2-(1-chloroethyl) pyrimidine with the base. Add the base to the nucleophile first, then slowly add the pyrimidine electrophile.

Module C: Tautomerism & Regio-Isomerism

User Question: "Our NMR shows broad peaks for the NH/OH proton, and we are getting inconsistent solubility in DCM. Is our material degrading?"

Technical Support Response: Diagnosis: This is likely Tautomeric Equilibrium , not degradation. The "4-ol" exists in equilibrium with the pyrimidin-4(3H)-one form. In non-polar solvents (DCM), the keto-form (one) often predominates and can form intermolecular hydrogen-bonded dimers, reducing solubility and broadening NMR signals.

Resolution:

-

Analytical Verification: Run NMR in DMSO-d6 or MeOH-d4. These solvents disrupt hydrogen bonding and usually sharpen the signals, favoring a single tautomer.

-

Process Implication: If you are performing O-alkylation vs. N-alkylation downstream, the tautomeric ratio matters. For N-alkylation, use polar aprotic solvents (DMF, DMAc) to stabilize the specific reactive species.

Visualizing the Impurity Landscape

The following diagram maps the degradation pathways based on environmental triggers (pH, Moisture, Heat).

Figure 1: Mechanistic pathways for impurity formation. Red paths indicate moisture/solvent sensitivity; Yellow paths indicate thermal/base sensitivity.

Analytical Reference Data

To accurately quantify these impurities, use the following HPLC parameters. This method is optimized to separate the polar Hydroxy impurity from the lipophilic Vinyl impurity.

Table 1: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for pyrimidines. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Buffering prevents peak tailing of the basic pyrimidine nitrogen. |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic chloro/vinyl species. |